molecular formula C21H18O3 B14989933 3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14989933
M. Wt: 318.4 g/mol
InChI Key: KWQGJMAXCSUYOF-UHFFFAOYSA-N
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Description

3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a furochromenone core with tert-butyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby reducing the production of reactive oxygen species and inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • 6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

3-tert-butyl-6-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced biological activities .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-tert-butyl-6-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-21(2,3)17-12-23-19-11-18-14(10-16(17)19)9-15(20(22)24-18)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

KWQGJMAXCSUYOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=CC=C4

Origin of Product

United States

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